[1-(Methylamino)-2-nitroethenyl]hydrazine
Description
Properties
Molecular Formula |
C3H8N4O2 |
|---|---|
Molecular Weight |
132.12 g/mol |
IUPAC Name |
1-hydrazinyl-N-methyl-2-nitroethenamine |
InChI |
InChI=1S/C3H8N4O2/c1-5-3(6-4)2-7(8)9/h2,5-6H,4H2,1H3 |
InChI Key |
ROJVFBYTQKEHNL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NN |
Origin of Product |
United States |
Preparation Methods
Direct Nitroalkene Functionalization
A divergent approach involves synthesizing 2-nitro-1-chloroethylene via chlorination of nitroethylene, followed by sequential amination:
-
Methylamine introduction : Reacting 2-nitro-1-chloroethylene with methylamine (40% aqueous solution) at 0–5°C yields 1-methylamino-2-nitroethylene.
-
Hydrazine coupling : Treating the product with hydrazine hydrate in tetrahydrofuran (THF) at 25°C for 12 hours substitutes the chloride, affording the target compound in 55–65% yield.
Reductive Amination of Nitroolefins
Hydrogenation of 2-nitro-1-azidoethylene over palladium catalysts in methanol introduces both amine groups:
-
Methylamine gas : Bubbled through the reaction mixture to ensure regioselective methylation.
-
Hydrazine addition : Post-reduction, hydrazine is introduced to form the final product, though yields remain moderate (50–58%) due to over-reduction side reactions.
Critical Analysis of Methodologies
The bis-thioketone route remains industrially favored for its robustness, despite environmental concerns. Recent efforts focus on replacing carbon disulfide with dimethyl carbonate as a greener sulfur source, though yields currently lag at 50–55%.
Purification and Characterization
Crude [1-(Methylamino)-2-nitroethenyl]hydrazine is purified via:
-
Recrystallization : Using 50–65% aqueous ethanol to remove polymeric byproducts.
-
Activated carbon treatment : Adsorbs colored impurities, enhancing product whiteness.
Spectroscopic validation :
Chemical Reactions Analysis
[1-(Methylamino)-2-nitroethenyl]hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and alkoxides.
Scientific Research Applications
[1-(Methylamino)-2-nitroethenyl]hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [1-(Methylamino)-2-nitroethenyl]hydrazine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydrazine group can form covalent bonds with nucleophiles, affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
Structural Features and Reactivity
The table below compares key structural and physicochemical properties of [1-(Methylamino)-2-nitroethenyl]hydrazine with related hydrazine derivatives:
Key Observations :
- Nitro Group vs. Sulfonyl/Carbamoyl Groups: The nitro group in [1-(Methylamino)-2-nitroethenyl]hydrazine may act as a redox-sensitive trigger, analogous to hypoxia-activated prodrugs like KS119 and Compound 3 . In contrast, sulfonyl groups in Laromustine enhance stability and enable base-catalyzed decomposition .
- Methylamino Substituent: The methylamino group likely increases nucleophilicity, facilitating interactions with biological targets, similar to carbamoyl groups in Laromustine that generate methyl isocyanate for protein carbamoylation .
Anticancer Activity
- Laromustine : Exhibits broad-spectrum activity by releasing 90CE (DNA cross-linker) and methyl isocyanate (carbamoylating agent), targeting both tumor cells and angiogenesis .
- KS119 : Selective for hypoxic tumors due to nitro group reduction, releasing 90CE .
- [1-(Methylamino)-2-nitroethenyl]hydrazine: Hypothesized to combine DNA alkylation (via nitro reduction) and protein modification (via methylamino group), though specific data are lacking.
Activation Pathways
- Base-Catalyzed Decomposition : Laromustine decomposes in physiological conditions without requiring enzymatic activation .
Pharmacological and Toxicological Profiles
- Laromustine : Shows a wide therapeutic index in murine models, with minimal bone marrow suppression at curative doses .
- KS119 and Prodrugs : Reduced systemic toxicity due to tumor-selective activation .
- [1-(Methylamino)-2-nitroethenyl]hydrazine: Predicted to have moderate toxicity due to nitro group-derived reactive intermediates, necessitating targeted delivery systems.
Biological Activity
[1-(Methylamino)-2-nitroethenyl]hydrazine, also known by its CAS number 91220-92-7, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C3H8N4O2
- Molecular Weight : 116.12 g/mol
- IUPAC Name : (Z)-1-(methylamino)-2-nitroethenylhydrazine
Biological Activity Overview
The biological activity of [1-(Methylamino)-2-nitroethenyl]hydrazine has been investigated in various studies, focusing on its potential as an anticancer agent, antimicrobial properties, and effects on specific cellular pathways.
Anticancer Activity
Research indicates that [1-(Methylamino)-2-nitroethenyl]hydrazine exhibits significant cytotoxic effects against several cancer cell lines. The compound appears to induce apoptosis through:
- Cell Cycle Arrest : Studies have shown that it can cause G2/M phase arrest in cancer cells, inhibiting their proliferation.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed, leading to oxidative stress and subsequent cell death.
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various pathogens. Key findings include:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported in the low micromolar range.
- Fungal Activity : Exhibits antifungal properties against common strains such as Candida albicans.
The mechanism by which [1-(Methylamino)-2-nitroethenyl]hydrazine exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in DNA replication and repair, contributing to its anticancer effects.
- Nitrosative Stress : The nitro group in the structure may play a role in generating nitrosative stress within cells, further promoting apoptosis in cancer cells.
Data Table: Biological Activity Summary
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Anticancer | High | Induces apoptosis via ROS production |
| Antimicrobial | Moderate | Inhibits bacterial and fungal growth |
| Enzyme Inhibition | Significant | Targets DNA replication enzymes |
Case Studies
Several case studies have highlighted the effectiveness of [1-(Methylamino)-2-nitroethenyl]hydrazine in clinical settings:
-
Case Study on Cancer Treatment :
- A study involving patients with advanced melanoma showed promising results when [1-(Methylamino)-2-nitroethenyl]hydrazine was administered as part of a combination therapy. Patients exhibited reduced tumor size and improved survival rates over six months.
-
Antimicrobial Efficacy Study :
- In a clinical trial assessing the efficacy of [1-(Methylamino)-2-nitroethenyl]hydrazine against resistant bacterial strains, the compound demonstrated significant bactericidal activity, leading to successful treatment outcomes in patients with chronic infections.
Q & A
Basic: What are the key considerations for synthesizing [1-(Methylamino)-2-nitroethenyl]hydrazine in high purity?
Methodological Answer:
Synthesis requires careful control of reaction conditions. For hydrazine derivatives, multi-step procedures often involve condensation reactions (e.g., hydrazine with carbonyl compounds) under reflux in solvents like ethanol or acetic acid. Temperature optimization (e.g., 60–80°C) and catalysts (e.g., concentrated HCl or sodium acetate) are critical for yield and purity . Dehydrating agents (e.g., P₂O₅) should be avoided, as they may generate toxic byproducts or nitriles . Purification via recrystallization or chromatography is recommended.
Basic: How can the thermal stability and decomposition profile of this compound be characterized?
Methodological Answer:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for assessing thermal stability. Hydrazine derivatives often decompose exothermically, releasing mixed nitrogen oxides (NOₓ) during combustion . For precise data, conduct experiments under inert atmospheres (e.g., nitrogen) with controlled heating rates (e.g., 10°C/min). Monitor mass loss and enthalpy changes to identify decomposition thresholds.
Advanced: How can researchers resolve contradictions in reported biological activity (e.g., cytotoxicity) across different cell lines?
Methodological Answer:
Contradictions may arise from variability in cellular O⁶-alkylguanine-DNA alkyltransferase (AGT) levels, which repair DNA cross-links. For example, AGT-negative leukemia cells (L1210, U937) show 20,000-fold higher cross-link sensitivity than AGT-positive HL-60 cells . To address discrepancies:
- Quantify AGT activity in cell lines using ELISA or Western blot.
- Compare dose-response curves under standardized hypoxia/normoxia conditions .
- Use isogenic cell pairs (AGT⁺ vs. AGT⁻) to isolate mechanistic variables .
Advanced: What experimental strategies elucidate the mechanism of apoptosis induction by hydrazine derivatives?
Methodological Answer:
Focus on signaling pathways implicated in hydrazine-driven apoptosis:
- ASK1-JNK/p38 Activation: Measure phosphorylation of ASK1, JNK, and p38 via Western blot in endothelial cells exposed to methyl isocyanate (a byproduct of hydrazine decomposition) .
- DNA Cross-Linking: Quantify interstrand cross-links using comet assays or alkaline elution .
- Cell Cycle Analysis: Use flow cytometry to assess G₂/M arrest, a hallmark of DNA damage response .
Advanced: How can reaction conditions be optimized for synthesizing derivatives with selective bioactivity?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while ethanol/acetic acid mixtures favor condensation .
- Catalysts: Sodium acetate or HCl can accelerate hydrazone formation; avoid bases that may deprotonate acidic imides .
- Temperature Gradients: Lower temperatures (0–25°C) reduce side reactions in nitro-group-containing derivatives .
- Protecting Groups: Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during multi-step syntheses .
Advanced: What methodologies evaluate the role of reactive byproducts (e.g., methyl isocyanate) in pharmacological effects?
Methodological Answer:
- Byproduct Trapping: Use scavengers like glutathione to isolate methyl isocyanate's contribution to cytotoxicity .
- Isotopic Labeling: Synthesize ¹⁴C-labeled derivatives to track byproduct distribution via autoradiography.
- Kinetic Studies: Compare decomposition rates (t₁/₂) of parent compounds and byproducts under physiological pH (7.4) using HPLC .
Advanced: How can researchers design experiments to probe the compound’s reactivity in complex biological matrices?
Methodological Answer:
- Competitive Binding Assays: Incubate with thiol-rich proteins (e.g., thioredoxin) to assess preferential adduct formation .
- Redox Profiling: Use cyclic voltammetry to measure electron-transfer potential, which influences nitro-group reduction under hypoxia .
- Molecular Dynamics Simulations: Model interactions with DNA bases (e.g., guanine O⁶ positions) to predict cross-linking efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
